molecular formula C19H15ClN2O2S B10935640 (2E)-3-{5-[(3-chloro-2-methylphenoxy)methyl]furan-2-yl}-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile

(2E)-3-{5-[(3-chloro-2-methylphenoxy)methyl]furan-2-yl}-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile

Cat. No.: B10935640
M. Wt: 370.9 g/mol
InChI Key: BJTMKUUIBOJPQV-RIYZIHGNSA-N
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Description

(E)-2-{5-[(3-CHLORO-2-METHYLPHENOXY)METHYL]-2-FURYL}-1-(4-METHYL-1,3-THIAZOL-2-YL)-1-ETHENYL CYANIDE is a complex organic compound characterized by its unique structure, which includes a chlorinated phenoxy group, a furan ring, a thiazole ring, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-{5-[(3-CHLORO-2-METHYLPHENOXY)METHYL]-2-FURYL}-1-(4-METHYL-1,3-THIAZOL-2-YL)-1-ETHENYL CYANIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Key steps may include:

    Formation of the chlorinated phenoxy group: This can be achieved through the chlorination of 2-methylphenol.

    Synthesis of the furan ring: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Thiazole ring formation: This can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling reactions: The intermediate compounds are coupled using reagents such as palladium catalysts to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

(E)-2-{5-[(3-CHLORO-2-METHYLPHENOXY)METHYL]-2-FURYL}-1-(4-METHYL-1,3-THIAZOL-2-YL)-1-ETHENYL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(E)-2-{5-[(3-CHLORO-2-METHYLPHENOXY)METHYL]-2-FURYL}-1-(4-METHYL-1,3-THIAZOL-2-YL)-1-ETHENYL CYANIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (E)-2-{5-[(3-CHLORO-2-METHYLPHENOXY)METHYL]-2-FURYL}-1-(4-METHYL-1,3-THIAZOL-2-YL)-1-ETHENYL CYANIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to downstream effects such as the inhibition of cell proliferation or induction of apoptosis. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-2-{5-[(3-CHLORO-2-METHYLPHENOXY)METHYL]-2-FURYL}-1-(4-METHYL-1,3-THIAZOL-2-YL)-1-ETHENYL CYANIDE is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H15ClN2O2S

Molecular Weight

370.9 g/mol

IUPAC Name

(E)-3-[5-[(3-chloro-2-methylphenoxy)methyl]furan-2-yl]-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile

InChI

InChI=1S/C19H15ClN2O2S/c1-12-11-25-19(22-12)14(9-21)8-15-6-7-16(24-15)10-23-18-5-3-4-17(20)13(18)2/h3-8,11H,10H2,1-2H3/b14-8+

InChI Key

BJTMKUUIBOJPQV-RIYZIHGNSA-N

Isomeric SMILES

CC1=CSC(=N1)/C(=C/C2=CC=C(O2)COC3=C(C(=CC=C3)Cl)C)/C#N

Canonical SMILES

CC1=CSC(=N1)C(=CC2=CC=C(O2)COC3=C(C(=CC=C3)Cl)C)C#N

Origin of Product

United States

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